molecular formula C20H20N2O4 B11396689 2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

Cat. No.: B11396689
M. Wt: 352.4 g/mol
InChI Key: RFFZHULCVDSOTP-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide is an organic compound with a complex structure that includes methoxyphenoxy and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Attachment of the Methoxyphenoxy Group: This step involves the reaction of a methoxyphenol derivative with a suitable leaving group, such as a halide, under basic conditions to form the ether linkage.

    Amidation Reaction: The final step involves the formation of the amide bond by reacting the oxazole derivative with a carboxylic acid derivative or an acid chloride in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to further reactions.

    Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocyclic ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. The presence of the oxazole ring, which is a common motif in many bioactive molecules, suggests potential therapeutic applications.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and aromatic groups could facilitate binding through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)-N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]propanamide: Similar structure but with a chlorine substituent, which could alter its reactivity and binding properties.

    2-(2-Methoxyphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]propanamide: Contains a fluorine substituent, potentially affecting its pharmacokinetics and biological activity.

Uniqueness

The uniqueness of 2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxyphenoxy group provides potential sites for further chemical modification, while the oxazole ring is a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

InChI

InChI=1S/C20H20N2O4/c1-13-8-10-15(11-9-13)16-12-19(26-22-16)21-20(23)14(2)25-18-7-5-4-6-17(18)24-3/h4-12,14H,1-3H3,(H,21,23)

InChI Key

RFFZHULCVDSOTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C(C)OC3=CC=CC=C3OC

Origin of Product

United States

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